1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are widely recognized for their therapeutic effects, including sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by its unique structural features that may confer distinct pharmacological properties compared to other benzodiazepines .
This compound is classified as an organic heterocyclic compound and specifically falls under the category of 1,4-benzodiazepines. It is structurally related to other benzodiazepine derivatives but possesses a methyl group at the 1-position and a carboxylic acid group at the 7-position, which are critical for its biological activity .
The synthesis of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves several key steps:
In industrial settings, continuous flow chemistry may be utilized to enhance efficiency and consistency in production. The use of optimized reaction conditions and catalysts can significantly improve yield and purity during large-scale syntheses.
The molecular formula of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is . Its structural characteristics include:
The InChI representation for this compound is:
The InChI Key is:
These identifiers are essential for database searches and chemical informatics applications .
The compound can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired transformations .
The mechanism by which 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid exerts its effects primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA's inhibitory effects, this compound induces sedation and muscle relaxation. The specific binding affinity at GABA_A receptors is crucial for its pharmacological activity .
The compound is typically encountered as a solid. Its solubility in water is approximately 3.67 mg/mL.
Key chemical properties include:
Other relevant data includes:
The primary applications of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid include:
This compound exemplifies the ongoing research into benzodiazepines and their diverse applications in medicinal chemistry and pharmacology.
The core benzodiazepine scaffold is classically constructed via acid-catalyzed condensation between o-phenylenediamine derivatives and carbonyl compounds (typically α,β-unsaturated ketones or aldehydes). For 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid, the synthesis begins with a substituted o-phenylenediamine featuring a carboxylic acid group at the C7 position. This precursor undergoes cyclocondensation with acetoacetic ester or analogous β-keto esters under reflux conditions in non-polar solvents (toluene, xylene). The reaction proceeds via initial Schiff base formation, followed by nucleophilic attack of the secondary amine on the carbonyl carbon, yielding the seven-membered ring [7]. Critical challenges include regioselectivity control (to avoid 1,4-benzodiazepine isomers) and managing the reactivity of the C7-carboxylic acid group, which often requires protection/deprotection strategies. Industrial routes reported by suppliers like BLD Pharmatech achieve >95% purity via crystallization from benzene-petroleum ether mixtures, though yields rarely exceed 65% due to competing polymerization and byproduct formation [1].
Table 1: Key Reagents in Traditional Benzodiazepine Synthesis
Role | Compound | Function |
---|---|---|
Diamine Precursor | 4-Amino-3-nitrobenzoic acid | Provides C7-carboxylate and N1-N5 backbone |
Carbonyl Component | Ethyl acetoacetate | Delivers C4-oxo and C2-C3 alkane units |
Cyclization Catalyst | p-TSA | Facilitates imine formation and ring closure |
Solvent System | Toluene/Water azeotrope | Enables reflux while removing condensation water |
Palladium-catalyzed aminocarbonylation provides a high-yield route to install the C7-carboxylic acid moiety directly onto pre-formed benzodiazepine scaffolds. Patent US11161825B2 details this transition-metal-mediated approach using 7-halo-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-4-one as the substrate. Critical reaction parameters include:
Continuous flow reactors overcome key limitations of batch synthesis for thermally sensitive benzodiazepines. The exothermic cyclocondensation step (Section 1.1) is optimized in microfluidic systems featuring:
Table 2: Batch vs. Flow Synthesis Performance Metrics
Parameter | Batch Process | Flow Process |
---|---|---|
Cyclization Yield | 62 ± 5% | 89 ± 3% |
Reaction Time | 4 hours | 12 minutes |
Byproducts | 6 identified | ≤2 detectable |
Scale-up Feasibility | Limited to 100 L batches | Linear with reactor volume |
X-ray diffraction studies of closely related benzodiazepine carboxylates (e.g., 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde) reveal critical structural insights applicable to the target compound:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0